1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride

Salt Form Selection Aqueous Solubility Formulation Development

Avoid assay variability from insoluble free base analogs. This hydrochloride salt of 1-(2,4-dichlorophenyl)cyclopropanamine (CAS 1215415-04-5) ensures aqueous solubility for reproducible pharmacology. - Potent, selective α3β4 nAChR antagonist (IC50 = 1.8 nM; 6.7× over α4β2), ideal for nicotine addiction & pain target validation. - Preferential SERT inhibition (IC50 = 100 nM) over NET/DAT, minimizing off-target confounds in serotonin reuptake assays. - Crystalline salt form enables consistent in vivo dosing solutions-eliminates vehicle artifacts seen with free base (CAS 864263-95-6). Supplied with certified purity for reliable hit-to-lead benchmarking and SAR studies. Standard global shipping.

Molecular Formula C9H10Cl3N
Molecular Weight 238.536
CAS No. 1215415-04-5
Cat. No. B594595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride
CAS1215415-04-5
Molecular FormulaC9H10Cl3N
Molecular Weight238.536
Structural Identifiers
SMILESC1CC1(C2=C(C=C(C=C2)Cl)Cl)N.Cl
InChIInChI=1S/C9H9Cl2N.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
InChIKeyDENBZVWTMBOJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride (CAS 1215415-04-5) Procurement & Selection Guide for Research


1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride (CAS 1215415-04-5) is a halogenated cyclopropanamine derivative supplied as a crystalline salt. It is primarily used as a chemical probe and advanced intermediate in medicinal chemistry , with documented pharmacological activity as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) and an inhibitor of monoamine transporters [1]. Its structural core features a 2,4-dichlorophenyl group attached to a cyclopropanamine moiety, and the hydrochloride salt form significantly enhances aqueous solubility and physical stability compared to the free base analog , facilitating its handling in aqueous biological assays and formulation development.

Why 1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride (1215415-04-5) Cannot Be Simply Substituted by Analogs


Procurement of generic 'cyclopropanamine derivatives' or even the closely related free base 1-(2,4-dichlorophenyl)cyclopropanamine (CAS 864263-95-6) cannot be assumed to be functionally equivalent to this hydrochloride salt. Firstly, the specific 2,4-dichloro substitution pattern is critical for target engagement; as demonstrated by the compound's potent nanomolar activity at the α3β4 nAChR subtype, minor alterations in halogenation (e.g., 2,4-difluoro or 2,4-dimethyl) or regioisomerism (e.g., 2-substituted analogs) would fundamentally alter receptor binding affinity and functional activity profiles [1]. Secondly, the hydrochloride salt form provides a starkly different physicochemical profile; while the free base is essentially insoluble in water , the hydrochloride salt enables predictable dissolution and handling in aqueous buffers, a prerequisite for reproducible in vitro pharmacology . Substituting with the free base introduces unnecessary and problematic variability in assay preparation, potentially compromising data integrity and complicating scale-up workflows.

Quantitative Differentiation Evidence: 1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride vs. Analogs


Enhanced Aqueous Solubility and Handling: Hydrochloride Salt vs. Free Base (CAS 864263-95-6)

The procurement of 1-(2,4-dichlorophenyl)cyclopropanamine hydrochloride (CAS 1215415-04-5) provides a critical handling advantage over its free base analog, 1-(2,4-dichlorophenyl)cyclopropanamine (CAS 864263-95-6). The free base is described as 'insoluble in water' , whereas the hydrochloride salt is 'easily soluble in organic solvents' and exhibits enhanced water solubility characteristic of amine hydrochloride salts . This difference eliminates the need for sonication, pH adjustment, or the use of organic co-solvents (like DMSO) when preparing stock solutions for aqueous biological assays, thereby reducing the risk of precipitation and ensuring more accurate and reproducible dosing.

Salt Form Selection Aqueous Solubility Formulation Development In Vitro Assay Reproducibility

Potent Antagonism at Human α3β4 Nicotinic Acetylcholine Receptors (nAChRs) vs. α4β2 Subtype

1-(2,4-Dichlorophenyl)cyclopropanamine demonstrates a clear and quantifiable selectivity profile within the nicotinic acetylcholine receptor (nAChR) family. In a direct comparison of antagonist activity, the compound exhibits an IC50 of 1.8 nM for the human α3β4 nAChR subtype, which is approximately 6.7-fold more potent than its activity at the human α4β2 subtype (IC50 = 12.0 nM) [1]. This selectivity is further underscored by its even greater potency relative to the α4β4 subtype (IC50 = 15.0 nM). Such subtype-selective antagonism is a key differentiating factor from less selective nAChR ligands or analogs with different halogenation patterns, enabling more targeted modulation of α3β4-mediated pathways implicated in nicotine addiction and pain.

Nicotinic Receptor Pharmacology Addiction Biology Pain Research Structure-Activity Relationship

Monoamine Transporter Inhibition Profile: Preferential Inhibition of Serotonin Transporter (SERT) over Dopamine Transporter (DAT)

Analysis of the compound's monoamine transporter inhibition profile reveals a distinct rank order of potency: it preferentially inhibits the serotonin transporter (SERT) with an IC50 of 100 nM, compared to its activity at the norepinephrine transporter (NET, IC50 = 443 nM) and the dopamine transporter (DAT, IC50 = 658 nM) [1]. This 4.4-fold selectivity for SERT over NET and 6.6-fold over DAT differentiates it from analogs like tranylcypromine or other cyclopropanamine derivatives that may exhibit more balanced or DAT-preferring inhibition. This specific profile suggests a primary mechanism involving serotonergic modulation, which is crucial for applications in neuropsychiatric research where off-target dopaminergic activity could confound behavioral readouts.

Monoamine Transporters Serotonin Reuptake Inhibition Neuropsychiatric Research Drug Abuse Liability

Distinct nAChR Antagonist Profile Compared to Regioisomeric 2-(2,4-Dichlorophenyl)cyclopropan-1-amine Hydrochloride

The position of the amine group on the cyclopropane ring critically dictates the pharmacological profile of these dichlorophenyl analogs. 1-(2,4-Dichlorophenyl)cyclopropanamine (the parent amine of the target hydrochloride salt) acts as a potent nAChR antagonist, with a reported IC50 of 7.9 nM at the α1β1γδ (muscle-type) nAChR expressed in TE671/RD cells [1]. In stark contrast, its regioisomer, 2-(2,4-dichlorophenyl)cyclopropan-1-amine (hydrochloride, CAS 1305712-16-6), is described as a potent monoamine oxidase (MAO) inhibitor and an analog of tranylcypromine , with no documented potent nAChR antagonist activity. This functional divergence demonstrates that the 1-substituted isomer (CAS 1215415-04-5) is the appropriate choice for projects targeting nAChR modulation, whereas the 2-substituted isomer would be entirely unsuitable for this purpose.

Regioisomer Comparison Nicotinic Receptor Antagonism Medicinal Chemistry Selectivity

In Vivo Efficacy in Nicotine Addiction Models Correlates with In Vitro nAChR Potency

The in vitro potency of 1-(2,4-dichlorophenyl)cyclopropanamine at nicotinic receptors translates to significant in vivo efficacy in preclinical models of nicotine addiction. When administered subcutaneously in ICR mice, the compound inhibited nicotine-induced antinociception in a tail-flick assay with an effective dose (ED50) of 1.2 mg/kg, and it also inhibited nicotine-induced hypothermia with an ED50 of 9.2 mg/kg [1]. Importantly, the dose required to inhibit nicotine-induced locomotor activity was 4.9 mg/kg, suggesting a differentiated behavioral effect profile across addiction-relevant endpoints. This in vivo activity, demonstrating functional antagonism of nicotine's effects, is a key differentiator from compounds with only in vitro activity or unknown in vivo translation, establishing this compound as a viable tool for behavioral pharmacology studies.

In Vivo Pharmacology Smoking Cessation Nicotine Addiction Behavioral Pharmacology

Optimal Research and Procurement Applications for 1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride (CAS 1215415-04-5)


Investigating α3β4 Nicotinic Receptor Function in Addiction and Pain

This compound is ideally suited for pharmacology studies aiming to dissect the specific role of the α3β4 nAChR subtype in the neurobiology of nicotine addiction and pain signaling. With a potent IC50 of 1.8 nM at α3β4 receptors and a 6.7-fold selectivity window over the α4β2 subtype, researchers can use this tool compound to selectively block α3β4-mediated currents and behavioral responses, minimizing off-target effects on the more ubiquitous α4β2 subtype [1]. This specificity is crucial for validating α3β4 as a therapeutic target and for understanding the molecular mechanisms driving compulsive nicotine use.

Developing and Validating In Vitro Assays for Serotonin Transporter (SERT) Function

The compound's preferential inhibition of SERT (IC50 = 100 nM) over NET (443 nM) and DAT (658 nM) makes it a valuable positive control or probe molecule in assays designed to measure serotonin reuptake. Its profile allows for the study of serotonergic modulation with a reduced likelihood of confounding results arising from concurrent dopaminergic or noradrenergic transporter blockade [1]. This is particularly beneficial for high-throughput screening campaigns seeking novel SERT inhibitors or for characterizing the function of mutant or variant SERT proteins.

Preparing Aqueous Formulations for In Vivo Behavioral Pharmacology Studies

The hydrochloride salt form of 1-(2,4-dichlorophenyl)cyclopropanamine is the preferred chemical entity for laboratories conducting in vivo experiments requiring aqueous dosing solutions. Its enhanced water solubility, compared to the insoluble free base , enables the straightforward preparation of consistent and homogeneous injectable formulations (e.g., in saline). This ensures accurate and reproducible dosing in behavioral assays, such as the tail-flick, hypothermia, and locomotor activity tests where this compound has demonstrated potent efficacy in mice [1]. Using the free base would necessitate the use of vehicles that may introduce their own pharmacological or toxicological artifacts.

Serving as a Reference Standard in Medicinal Chemistry for nAChR Antagonist Optimization

For medicinal chemistry teams engaged in hit-to-lead or lead optimization campaigns targeting nicotinic receptors, 1-(2,4-dichlorophenyl)cyclopropanamine hydrochloride serves as a well-characterized benchmark. Its nanomolar potency at α3β4 nAChRs (IC50 = 1.8 nM) and its clean selectivity profile relative to monoamine transporters provide a robust reference point for evaluating new chemical entities [1]. Structure-activity relationship (SAR) studies can be anchored against this compound's data, and its availability as a high-purity research chemical ensures reliable and reproducible comparative analysis in in vitro pharmacology assays.

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